molecular formula C10H12O4 B091752 2-Butenediol 1,4-diacrylate CAS No. 18621-76-6

2-Butenediol 1,4-diacrylate

Cat. No. B091752
CAS RN: 18621-76-6
M. Wt: 196.2 g/mol
InChI Key: ZJWKFUBDXPALAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenediol 1,4-diacrylate, also known as diacrylate, is a chemical compound that belongs to the class of dienes. It is widely used in the field of polymer chemistry due to its ability to polymerize with a variety of monomers. Diacrylate is a versatile compound that has a wide range of applications in various fields, including the biomedical industry, electronics, and coatings.

Mechanism Of Action

The mechanism of action of 2-Butenediol 1,4-diacrylate involves the polymerization of the compound with a variety of monomers. The resulting polymer is a cross-linked network that has unique physical and chemical properties. The polymerization reaction is initiated by the presence of a free radical initiator, which generates free radicals that react with the monomers to form the polymer.

Biochemical And Physiological Effects

Diacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, studies have shown that exposure to 2-Butenediol 1,4-diacrylate can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling 2-Butenediol 1,4-diacrylate.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Butenediol 1,4-diacrylate in lab experiments include its versatility and ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. However, the limitations of 2-Butenediol 1,4-diacrylate include its low solubility in water and its tendency to form cross-linked networks, which can make it difficult to control the properties of the resulting polymer.

Future Directions

There are many future directions for research involving 2-Butenediol 1,4-diacrylate. One area of research is the development of new materials for use in the biomedical industry, including drug delivery and tissue engineering. Another area of research is the development of new coatings and adhesives for use in the electronics industry. Additionally, research can be focused on improving the properties of 2-Butenediol 1,4-diacrylate-based materials, including their mechanical strength and biocompatibility.

Synthesis Methods

The synthesis of 2-Butenediol 1,4-2-Butenediol 1,4-diacrylate can be achieved through the reaction of butenediol with acryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a clear, viscous liquid that is soluble in most organic solvents.

Scientific Research Applications

Diacrylate is widely used in scientific research due to its ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. Diacrylate is commonly used in the synthesis of hydrogels, which have a wide range of applications in the biomedical industry, including drug delivery and tissue engineering.

properties

CAS RN

18621-76-6

Product Name

2-Butenediol 1,4-diacrylate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

4-prop-2-enoyloxybut-2-enyl prop-2-enoate

InChI

InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2

InChI Key

ZJWKFUBDXPALAF-UHFFFAOYSA-N

Isomeric SMILES

C=CC(=O)OC/C=C/COC(=O)C=C

SMILES

C=CC(=O)OCC=CCOC(=O)C=C

Canonical SMILES

C=CC(=O)OCC=CCOC(=O)C=C

Other CAS RN

18621-76-6

Origin of Product

United States

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